1-Chloro-4-nitronaphthalene

Vue d'ensemble

Description

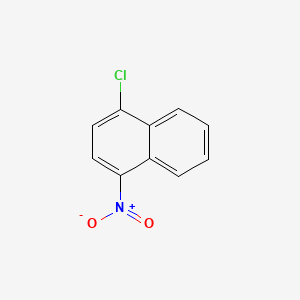

1-Chloro-4-nitronaphthalene is an organic compound with the molecular formula C₁₀H₆ClNO₂. It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by a nitro group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Chloro-4-nitronaphthalene can be synthesized through several methods. One common method involves the nitration of 1-chloronaphthalene. The reaction typically uses concentrated nitric acid and sulfuric acid as the nitrating agents. The process is carried out under controlled temperatures to ensure the selective formation of the 4-nitro derivative.

Another method involves the chlorination of 4-nitronaphthalene. This reaction uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

1-Chloro-4-nitronaphthalene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form more complex derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are typical reducing agents.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Products include 1-methoxy-4-nitronaphthalene or 1-thio-4-nitronaphthalene, depending on the nucleophile used.

Reduction: The major product is 1-chloro-4-aminonaphthalene.

Oxidation: Products vary based on the specific oxidizing conditions but can include naphthoquinones.

Applications De Recherche Scientifique

1-Chloro-4-nitronaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in developing new therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of 1-chloro-4-nitronaphthalene depends on the specific application. In chemical reactions, its reactivity is primarily due to the presence of the electron-withdrawing nitro group and the electron-donating chlorine atom, which influence the compound’s electrophilic and nucleophilic properties.

In biological systems, the compound’s effects are often related to its ability to interact with cellular components, such as enzymes or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

1-Chloro-4-nitronaphthalene can be compared with other nitro and chloro derivatives of naphthalene:

1-Chloro-2-nitronaphthalene: Similar in structure but with the nitro group in the 2-position, leading to different reactivity and applications.

2-Chloro-1-nitronaphthalene: Another isomer with distinct chemical properties and uses.

1-Bromo-4-nitronaphthalene: Similar to this compound but with a bromine atom instead of chlorine, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and suitability for various applications.

Activité Biologique

1-Chloro-4-nitronaphthalene (CHClNO), a derivative of nitronaphthalene, has garnered attention in various fields due to its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, alongside its toxicological implications. Understanding its biological activity involves examining its mechanisms of action, metabolic pathways, and associated health risks.

Chemical Structure and Properties

This compound features a chlorine atom and a nitro group attached to a naphthalene ring. The presence of these functional groups significantly influences its reactivity and biological interactions:

- Molecular Formula: CHClNO

- Molecular Weight: 211.61 g/mol

- Melting Point: 83 °C

- Solubility in Water: 243 mg/L at 20 °C

- Vapor Pressure: 8.5 Pa at 20 °C

These properties suggest that the compound can exhibit both hydrophilic and lipophilic characteristics, affecting its bioavailability and interaction with biological systems.

The biological activity of this compound is largely attributed to the electrophilic nature of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components such as:

- DNA: Potentially leading to mutagenic effects.

- Proteins: Affecting enzymatic functions and cellular signaling pathways.

Metabolic Pathways

This compound undergoes several metabolic transformations in vivo, including:

- Nitro-group reduction to form 4-chloroaniline.

- Glutathione conjugation , which facilitates detoxification.

- Hydroxylation , leading to further metabolites.

These metabolic processes are crucial for understanding both the therapeutic potential and toxicological risks associated with this compound .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have reported that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage . Notably, the compound's ability to form DNA adducts may contribute to its anticancer effects, although this also raises concerns regarding mutagenicity.

Toxicological Considerations

Despite its potential benefits, this compound poses significant health risks:

- Carcinogenicity: Animal studies have indicated that exposure can lead to tumors, particularly in the liver and kidneys .

- Mutagenicity: Evidence from various assays suggests that the compound can induce mutations in bacterial systems and cause DNA strand breaks in mammalian cells .

- Acute Toxicity: Symptoms of acute exposure include methemoglobinemia, headaches, and gastrointestinal distress .

Case Study 1: Occupational Exposure

A notable case involved workers exposed to this compound during manufacturing processes. Monitoring revealed significant urinary metabolites, indicating metabolic activation of the compound despite the absence of detectable parent compound levels . This highlights the need for stringent safety measures in occupational settings.

Case Study 2: Animal Studies

In a chronic toxicity study on rats, exposure to varying concentrations of this compound resulted in hematological changes consistent with oxidative stress and hemolytic anemia. The study established a no-observed-adverse-effect level (NOAEL) for chronic exposure at approximately 0.7 mg/kg body weight per day .

Summary Table of Biological Activities

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against bacteria and fungi |

| Anticancer | Induces apoptosis; forms DNA adducts |

| Mutagenicity | Induces mutations; causes DNA strand breaks |

| Carcinogenicity | Tumor formation observed in animal studies |

| Acute Toxicity | Symptoms include methemoglobinemia |

Propriétés

IUPAC Name |

1-chloro-4-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIOCENRPBJEPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40310251 | |

| Record name | 1-Chloro-4-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-61-8 | |

| Record name | 1-Chloro-4-nitronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the lowest excited triplet state (T1) of 1-chloro-4-nitronaphthalene interact with alcohols?

A1: Research indicates that the T1 state of this compound can abstract hydrogen atoms from both the hydroxyl group and alkyl chains of alcohols. [] Interestingly, the mechanism differs depending on the hydrogen source. For hydroxyl hydrogens, the abstraction occurs via a two-step electron transfer followed by proton transfer facilitated by hydrogen bonding. In contrast, abstraction from alkyl hydrogens proceeds through a one-step hydrogen atom transfer mechanism. [] This difference highlights the versatile reactivity of this excited state.

Q2: What is the role of hydrogen bonding in the interaction between the T1 state of this compound and alcohols?

A2: Hydrogen bonding plays a crucial role in the hydrogen abstraction from the hydroxyl group of alcohols by the T1 state of this compound. [] The formation of a hydrogen bond between the molecule and the alcohol facilitates the electron and proton transfer steps, accelerating the reaction. Studies have shown that increasing solvent polarity and hydrogen-bonding donor ability hinders this interaction, leading to a decrease in the T1 yield. [] This emphasizes the importance of the microenvironment in governing the reactivity of this excited state.

Q3: What insights have computational chemistry studies provided into the reactivity of this compound?

A3: Density Functional Theory (DFT) calculations have been employed to investigate the hydrogen abstraction process by this compound. [] These calculations revealed that both oxygen atoms of the nitro group can act as active sites for hydrogen abstraction. Interestingly, the calculated activation energy barrier for forming the two possible radical isomers resulting from hydrogen abstraction differed by only 1.0 kcal/mol. [] This suggests that both pathways could be operational under appropriate reaction conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.